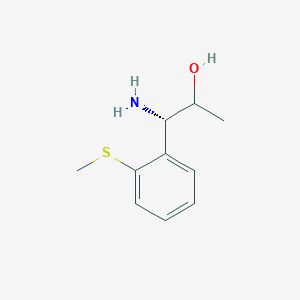

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL

Description

Properties

Molecular Formula |

C10H15NOS |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

(1S)-1-amino-1-(2-methylsulfanylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7?,10-/m1/s1 |

InChI Key |

NPCXYJUMAXOZMY-OMNKOJBGSA-N |

Isomeric SMILES |

CC([C@H](C1=CC=CC=C1SC)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1SC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 2-(methylthio)benzaldehyde.

Amination: The precursor undergoes a reductive amination reaction with an appropriate amine, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxyl group, yielding a corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a secondary amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits significant pharmacological activities, particularly in the central nervous system. Studies have indicated its potential as an antidepressant and anxiolytic agent. For instance, related compounds have been shown to enhance mood and reduce anxiety levels in preclinical models, suggesting that (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL may share similar properties .

Mechanism of Action:

The mechanism of action involves interaction with specific neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, influencing biochemical pathways and exerting therapeutic effects.

Synthetic Organic Chemistry

Chiral Building Block:

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL serves as a valuable chiral building block in asymmetric synthesis. Its ability to facilitate the production of other chiral compounds makes it essential in the development of pharmaceuticals .

Synthesis Methods:

Various methods have been developed for synthesizing this compound, emphasizing efficiency and yield. For example, processes involving the resolution of racemic mixtures using chiral catalysts or auxiliary agents have been documented, enhancing the production of optically active forms .

Case Study 1: Antidepressant Activity

A study investigated the anxiolytic and antidepressant properties of a related compound derived from (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL. In vivo assays demonstrated significant reductions in anxiety behaviors in mice subjected to stress tests. The optimal dosing was identified at 20 mg/kg, which correlated with increased exploration behaviors indicative of reduced anxiety .

Case Study 2: Synthesis Efficiency

Research highlighted a novel synthetic route for (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL that achieved high yields while minimizing byproducts. This method utilized a combination of hydroxylamine salts and nickel-aluminum reduction techniques, showcasing an economically viable approach for large-scale production .

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications in Phenyl-Substituted Analogs

The following compounds share the (1S,2R)-1-amino-propan-2-ol backbone but differ in phenyl ring substituents:

Notes:

Heterocyclic Analogs: Replacement of Phenyl with Furan

The substitution of the phenyl ring with a furan moiety alters electronic and solubility properties:

Comparison :

Amino Alcohols with Alternative Backbones

Compounds with modified amino alcohol structures highlight the importance of stereochemistry and functional groups:

Comparison :

- The diphenyl substitution in creates significant steric hindrance, limiting conformational flexibility compared to the target compound.

- Boc-protected analogs (e.g., ) are more stable intermediates in peptide synthesis, whereas the free amino group in the target compound may offer higher reactivity .

Biological Activity

(1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL, a chiral compound characterized by the presence of an amino group, hydroxyl group, and a methylthio-substituted phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 197.30 g/mol

- Structure : The compound's stereochemistry plays a crucial role in its biological activity, influencing how it interacts with various receptors and enzymes.

Biological Activity Overview

Research indicates that (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL exhibits several biological activities, including:

- Antimicrobial Properties : Studies have reported that the compound demonstrates significant antimicrobial effects against various pathogens. Its unique structure may enhance its ability to penetrate microbial membranes and disrupt their functions.

- Cytotoxic Activity : Preliminary investigations suggest that this compound may induce cytotoxic effects in cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

The mechanism through which (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL exerts its biological effects is still under investigation. However, several hypotheses have emerged:

- Receptor Interaction : The compound likely interacts with specific receptors or enzymes due to its chiral nature. This interaction can modulate various signaling pathways, leading to altered cellular responses.

- Cell Cycle Modulation : Some studies have indicated that this compound may induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines, suggesting a potential mechanism for its cytotoxic effects .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various derivatives of amino alcohols found that (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity Assays

In vitro studies conducted on MCF-7 and HCT-116 cell lines demonstrated that (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL significantly reduced cell viability in a concentration-dependent manner. The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 20 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Structure-Activity Relationship (SAR)

The structural features of (1S)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL are critical for its biological activity. Comparison with related compounds reveals that modifications to the thiophenyl group or the amino functionality can significantly alter potency and selectivity.

| Compound Name | Biological Activity |

|---|---|

| (1R)-1-Amino-1-(2-(methylthio)phenyl)propan-2-OL | Similar antimicrobial properties |

| 4-Methylthiophenol | Lacks amino and hydroxyl groups; lower reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.